molecular formula C24H22N6O2 B2908795 1-cinnamyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898442-78-9

1-cinnamyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2908795
CAS No.: 898442-78-9
M. Wt: 426.48
InChI Key: AEOHRTLUTCNBBR-FMIVXFBMSA-N
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Description

1-Cinnamyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a triazino-purine dione derivative characterized by a fused heterocyclic core structure. The compound features:

  • A cinnamyl group (C₉H₉) at the N1 position, contributing steric bulk and lipophilicity.
  • Methyl groups at the C7 and C9 positions, enhancing metabolic stability.
  • A phenyl group at the C3 position, influencing electronic interactions.

Its design leverages substituent diversity to optimize binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

7,9-dimethyl-3-phenyl-1-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2/c1-27-21-20(22(31)28(2)24(27)32)29-16-19(18-13-7-4-8-14-18)26-30(23(29)25-21)15-9-12-17-10-5-3-6-11-17/h3-14H,15-16H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOHRTLUTCNBBR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC=CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C/C=C/C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Substituents Molecular Formula* Key Features
Target Compound 1-Cinnamyl, 7,9-dimethyl, 3-phenyl C₂₂H₂₄N₆O₂† High lipophilicity due to cinnamyl; phenyl at C3 may enhance π-π interactions.
1-[2-(4-Phenylpiperazinyl)ethyl]-3,7,9-trimethyl analog 1-(2-(4-Phenylpiperazinyl)ethyl), 3,7,9-trimethyl C₂₂H₂₈N₈O₂ Piperazine ethyl chain introduces basicity and potential for hydrogen bonding.
1-Phenyl-3,4,9-trimethyl analog 1-Phenyl, 3,4,9-trimethyl C₁₆H₁₆N₆O₂ Methyl at C4 may reduce steric hindrance; phenyl at N1 alters electron density.
7-(2-Chlorobenzyl)-1,3,9-trimethyl analog 7-(2-Chlorobenzyl), 1,3,9-trimethyl C₂₀H₁₉ClN₆O₂ Chlorobenzyl at C7 enhances electrophilicity; chlorine may improve target selectivity.
3-(4-Chlorophenyl)-1,7,9-trimethyl analog 3-(4-Chlorophenyl), 1,7,9-trimethyl C₁₈H₁₆ClN₆O₂ Chlorophenyl at C3 introduces electron-withdrawing effects; trimethyl groups aid solubility.
Theophylline-related compounds Simplistic purine diones (e.g., theobromine: 3,7-dimethyl) C₇H₈N₄O₂ Lack triazine ring; reduced structural complexity but well-documented bronchodilatory effects.

*Molecular formulas for the target compound and analogs are inferred from substituent contributions.
†Calculated as core (C₅H₄N₆O₂) + substituents (Cinnamyl: C₉H₉, Phenyl: C₆H₅, 2×CH₃).

Key Structural and Functional Insights:

Chlorinated analogs (e.g., ) exhibit enhanced electrophilicity, which may influence covalent binding or receptor affinity .

Electronic Effects: Phenyl groups at C3 (target) or N1 () alter electron density across the triazino-purine core, impacting hydrogen-bonding capacity and tautomeric equilibria . Piperazinyl ethyl chains () introduce basic nitrogen atoms, enabling salt formation and solubility modulation .

Bulkier substituents (e.g., cinnamyl) may hinder interactions with narrow binding pockets compared to smaller groups like chlorophenyl .

Biological Relevance :

  • Theophylline derivatives () lack the triazine ring but share purine dione motifs, highlighting the target compound’s role in bridging traditional purine drugs with next-generation analogs .

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